REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([Cl:12])[CH:6]=1)(=[O:3])[CH3:2].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(CC(OC)(C)C)C#N)=NC(C)(CC(C)(OC)C)C#N>[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][Br:13])=[C:7]([Cl:12])[CH:6]=1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC1=CC(=C(C=C1)C)Cl
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Name
|
|
Quantity
|
12.9 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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134 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
catalyst
|
Smiles
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N(=NC(C#N)(CC(C)(OC)C)C)C(C#N)(CC(C)(C)OC)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 min
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture was refluxed
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Type
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TEMPERATURE
|
Details
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under heating for 2.5 hr
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Duration
|
2.5 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness under reduced pressure
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Type
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ADDITION
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Details
|
To the residue was added hexane (270 ml)
|
Type
|
FILTRATION
|
Details
|
The insoluble matter was filtered off
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
WASH
|
Details
|
The filtrate and washing
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Type
|
WASH
|
Details
|
washed 3 times with saturated aqueous sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC(=C(CBr)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |